

## An In-depth Technical Guide to Enzalutamide Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Enzalutamide carboxylic acid

Cat. No.: B601094

Get Quote

# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of **enzalutamide carboxylic acid**, the primary inactive metabolite of the potent androgen receptor (AR) inhibitor, enzalutamide.

## Introduction

Enzalutamide is a second-generation non-steroidal anti-androgen approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC). It functions by targeting multiple steps in the AR signaling pathway, including inhibiting androgen binding, nuclear translocation, and DNA binding of the androgen receptor[1][2]. The clinical pharmacokinetics of enzalutamide are characterized by a long half-life and the formation of two major metabolites: N-desmethyl enzalutamide (active) and **enzalutamide carboxylic acid** (inactive)[1][3]. Understanding the properties of these metabolites is crucial for a complete picture of the drug's disposition and its overall therapeutic profile. This guide focuses specifically on the inactive carboxylic acid metabolite.

## **Chemical Structure and Physicochemical Properties**

**Enzalutamide carboxylic acid** is designated as metabolite M1 in clinical studies[1]. Its chemical identity has been well-characterized.



Table 1: Chemical and Physicochemical Properties of Enzalutamide Carboxylic Acid

| Property          | Value                                                                                                                              | Reference |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 4-{3-[4-cyano-3-<br>(trifluoromethyl)phenyl]-5,5-<br>dimethyl-4-oxo-2-<br>sulfanylideneimidazolidin-1-<br>yl}-2-fluorobenzoic acid | [4]       |
| Synonyms          | MDV3100 carboxylic acid                                                                                                            | [5]       |
| Molecular Formula | C20H13F4N3O3S                                                                                                                      | [4][6]    |
| Molecular Weight  | 451.39 g/mol                                                                                                                       | [5][6]    |
| Appearance        | White to off-white solid                                                                                                           | [5]       |
| SMILES            | O=C(O)C1=CC=C(N(C(N2C3=<br>CC=C(C#N)C(C(F)<br>(F)F)=C3)=S)C(C)<br>(C)C2=O)C=C1F                                                    | [5][6]    |
| Solubility        | Soluble in DMSO (≥ 125 mg/mL)                                                                                                      | [5]       |

## **Metabolic Pathway**

Enzalutamide is extensively metabolized in the liver. The formation of **enzalutamide carboxylic acid** is a key step in its elimination pathway. The metabolic cascade begins with the parent drug, enzalutamide, which is metabolized by cytochrome P450 enzymes CYP2C8 and CYP3A4 to form an active metabolite, N-desmethyl enzalutamide[7]. Subsequently, both enzalutamide and N-desmethyl enzalutamide are further metabolized by carboxylesterase 1 to yield the inactive **enzalutamide carboxylic acid**[8].





Click to download full resolution via product page

Metabolic pathway of enzalutamide.

## **Experimental Protocols**

Detailed experimental protocols for the specific synthesis and purification of **enzalutamide carboxylic acid** are not readily available in peer-reviewed literature, as the focus is typically on the parent drug. However, based on the known synthesis of enzalutamide and general organic chemistry principles, a plausible synthetic route and purification strategy can be outlined.

## **Synthesis**

The synthesis of **enzalutamide carboxylic acid** would likely follow a similar pathway to enzalutamide, with the key difference being the use of a starting material with a protected carboxylic acid group, which is deprotected in the final step. A potential, though not explicitly documented, synthetic approach is hypothesized below.

Hypothetical Synthesis Workflow





Click to download full resolution via product page

Hypothetical synthesis workflow.

### **Purification**

Purification of **enzalutamide carboxylic acid** from a reaction mixture or biological matrix would likely involve standard chromatographic techniques.

#### General Purification Protocol:

- Extraction: If isolating from plasma, a liquid-liquid extraction or solid-phase extraction would be employed to separate the analyte from proteins and other plasma components[9].
- Chromatography: High-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) would be the method of choice for purification. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) would be used to separate the carboxylic acid metabolite from the parent drug and other metabolites[7][9].
- Detection and Fraction Collection: A UV detector or mass spectrometer would be used to identify the peak corresponding to enzalutamide carboxylic acid, which would then be collected.



 Solvent Removal: The solvent from the collected fraction would be removed under vacuum to yield the purified solid.

# Biological Evaluation: Androgen Receptor Binding Assay

To determine the biological activity of **enzalutamide carboxylic acid**, a competitive androgen receptor binding assay would be performed. The following is a generalized protocol.

Experimental Protocol: AR Competitive Binding Assay

- Preparation of AR Source: A source of androgen receptors is required, typically from the cytosol of prostate cancer cell lines (e.g., LNCaP) or rat prostate tissue.
- Radioligand: A radiolabeled androgen, such as <sup>3</sup>H-R1881 (a synthetic androgen), is used as the ligand.
- Competitive Binding: The AR preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (enzalutamide carboxylic acid) and the reference compound (enzalutamide).
- Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.
- Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
- Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm
  of the competitor concentration. The IC50 value (the concentration of the competitor that
  inhibits 50% of the specific binding of the radioligand) is then determined by non-linear
  regression analysis.

## **Biological Activity**

Preclinical studies have consistently demonstrated that **enzalutamide carboxylic acid** is an inactive metabolite of enzalutamide[1][4][5]. This is in contrast to N-desmethyl enzalutamide, which shows similar in vitro activity to the parent compound[1].



Table 2: Comparative Biological Activity of Enzalutamide and its Metabolites

| Compound                                | Androgen<br>Receptor<br>Binding<br>Affinity | AR Nuclear<br>Translocation<br>Inhibition          | Activity Status | Reference |
|-----------------------------------------|---------------------------------------------|----------------------------------------------------|-----------------|-----------|
| Enzalutamide                            | High                                        | Potent                                             | Active          | [1]       |
| N-desmethyl<br>Enzalutamide             | Similar to<br>Enzalutamide                  | Similar to<br>Enzalutamide                         | Active          | [1]       |
| Enzalutamide<br>Carboxylic Acid<br>(M1) | No significant binding affinity             | IC50 significantly<br>greater than<br>Enzalutamide | Inactive        | [1]       |

Preclinical trials PRO3100NC59, PRO3100NC65, and PRO3100NC73 evaluated the binding affinity and functional activity of enzalutamide and its metabolites[1]. These studies concluded that **enzalutamide carboxylic acid** (M1) has no significant binding affinity for the androgen receptor and its IC50 value for the inhibition of AR nuclear translocation was significantly greater than that of enzalutamide, confirming its inactive status[1].

## Conclusion

Enzalutamide carboxylic acid is the major inactive metabolite of enzalutamide. Its formation via the action of carboxylesterase 1 on both enzalutamide and its active metabolite, N-desmethyl enzalutamide, represents a key clearance pathway for the drug. The lack of significant androgen receptor binding affinity and functional activity of enzalutamide carboxylic acid underscores the importance of the parent drug and the N-desmethyl metabolite in mediating the therapeutic effects of enzalutamide in patients with prostate cancer. This technical guide provides a consolidated resource for researchers and drug development professionals working with enzalutamide and related compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. WO2016005875A1 An improved process for the preparation of enzalutamide Google Patents [patents.google.com]
- 3. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens PMC [pmc.ncbi.nlm.nih.gov]
- 4. bocsci.com [bocsci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzalutamide | C21H16F4N4O2S | CID 15951529 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Enzalutamide Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601094#enzalutamide-carboxylic-acid-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com